BenchChemオンラインストアへようこそ!

2-Phenyl-1H-imidazo[4,5-d]pyridazine

Diuretic pharmacology Purine antimetabolite Sodium channel inhibition

2-Phenyl-1H-imidazo[4,5-d]pyridazine (CAS 1081-28-3) is a fused nitrogen-containing heterocycle belonging to the imidazo[4,5-d]pyridazine family; its bicyclic core is formed by the annulation of an imidazole ring onto a pyridazine ring at the [4,5-d] orientation, creating a planar, electron-rich scaffold that serves as a versatile synthetic intermediate and a privileged structure for kinase and receptor-targeted drug discovery. The compound is historically notable as the direct structural precursor to 4,7-diamino-2-phenylimidazo[4,5-d]pyridazine, a diuretic agent designed as a triamterene analog, and the parent 2-phenyl substitution pattern distinguishes it from N1-functionalized or 4,7-disubstituted congeners.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 1081-28-3
Cat. No. B13880558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-imidazo[4,5-d]pyridazine
CAS1081-28-3
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CN=NC=C3N2
InChIInChI=1S/C11H8N4/c1-2-4-8(5-3-1)11-14-9-6-12-13-7-10(9)15-11/h1-7H,(H,14,15)
InChIKeyMUKXTNPYJPZHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1H-imidazo[4,5-d]pyridazine (CAS 1081-28-3): Core Scaffold Identity and Procurement-Grade Specifications


2-Phenyl-1H-imidazo[4,5-d]pyridazine (CAS 1081-28-3) is a fused nitrogen-containing heterocycle belonging to the imidazo[4,5-d]pyridazine family; its bicyclic core is formed by the annulation of an imidazole ring onto a pyridazine ring at the [4,5-d] orientation, creating a planar, electron-rich scaffold that serves as a versatile synthetic intermediate and a privileged structure for kinase and receptor-targeted drug discovery [1]. The compound is historically notable as the direct structural precursor to 4,7-diamino-2-phenylimidazo[4,5-d]pyridazine, a diuretic agent designed as a triamterene analog, and the parent 2-phenyl substitution pattern distinguishes it from N1-functionalized or 4,7-disubstituted congeners [2].

Why 2-Phenyl-1H-imidazo[4,5-d]pyridazine Cannot Be Replaced by Imidazo[1,2-b]pyridazine or Imidazo[4,5-c]pyridazine Isomers in Scientific Procurement


The imidazopyridazine scaffold exists in several regioisomeric forms—imidazo[1,2-b]pyridazine, imidazo[4,5-c]pyridazine, and imidazo[4,5-d]pyridazine—and the position of ring fusion fundamentally dictates both the electronic distribution and the spatial orientation of substituents, making these isomers non-interchangeable in structure-activity relationship (SAR) studies [1]. The [4,5-d] isomer positions the phenyl group at C2 in a geometry that mimics the purine ring system, a feature absent in the [1,2-b] series where the phenyl group occupies the 6-position and the bridgehead nitrogen geometry is altered, leading to divergent target engagement profiles across kinase, angiotensin II receptor, and antiviral helicase assays [2]. Generic substitution with an incorrect imidazopyridazine isomer would therefore invalidate SAR continuity, and procurement must verify the exact [4,5-d] fusion and the 2-phenyl substitution pattern to ensure experimental reproducibility [1].

Quantitative Differentiation Evidence for 2-Phenyl-1H-imidazo[4,5-d]pyridazine vs. Closest Structural Analogs and In-Class Candidates


Diuretic Activity of 4,7-Diamino-2-phenylimidazo[4,5-d]pyridazine vs. Triamterene: Structural Analogy and Qualitative Pharmacodynamic Equivalence

The 4,7-diamino derivative 4,7-diamino-2-phenylimidazo[4,5-d]pyridazine (II) was explicitly designed as a structural analog of the pteridine diuretic triamterene (Dyrenium; 6-phenyl-2,4,7-triaminopteridine, I). The imidazo[4,5-d]pyridazine core replaces the pteridine ring system while retaining the 2-phenyl and 4,7-diamino pharmacophoric elements. In vivo diuretic testing demonstrated that compound II produces a qualitatively comparable diuretic response to triamterene, confirming that the imidazo[4,5-d]pyridazine scaffold can functionally substitute for the pteridine nucleus in this pharmacological context [1].

Diuretic pharmacology Purine antimetabolite Sodium channel inhibition

Antibacterial Activity of 2-Phenyl-4,7-diaminoimidazo[4,5-d]pyridazine vs. Staphylococcus aureus: Class-Level Differentiation from Non-Amino-Substituted Analogs

US Patent 3,244,715 explicitly discloses that 2-phenyl-4,7-diaminoimidazo[4,5-d]pyridazine is effective in inhibiting the growth of Staphylococcus aureus, whereas congeners in which the 4- and/or 7-substituents are mercapto, methylthio, ethylthio, chloro, or hydroxy lack this antibacterial activity [1]. This establishes a clear intra-class differentiation: antibacterial efficacy within the phenylimidazo[4,5-d]pyridazine series is contingent upon the presence of amino or alkylamino groups at the 4- and 7-positions, making the 4,7-diamino substitution pattern a selection-critical feature for antimicrobial screening programs.

Antibacterial Gram-positive Staphylococcus aureus

Regioisomeric Specificity: Imidazo[4,5-d]pyridazine vs. Imidazo[1,2-b]pyridazine in Kinase and Ion Channel Target Engagement

The imidazo[4,5-d]pyridazine regioisomer has been validated as a core scaffold in multiple kinase inhibitor programs—including Akt, Pim-1/2, PI3Kβ, IRAK-4, and PfCDPK1—whereas the imidazo[1,2-b]pyridazine isomer has been independently optimized for Cav3.1 calcium channel blockade (DM1/DM2 series) [1][2]. Although no direct head-to-head comparison exists for the identical substitution pattern, the divergent target profiles across the two isomer classes constitute a compelling case for regioisomer-specific procurement: no imidazo[1,2-b]pyridazine derivative has been reported as a sub-nanomolar Pim kinase inhibitor, and no imidazo[4,5-d]pyridazine derivative has been reported as a Cav3.1 blocker.

Kinase inhibition Calcium channel Regioisomer selectivity

Angiotensin II Receptor Antagonism by Imidazo[4,5-d]pyridazine Biphenyl Derivatives: Potency Among the Highest Recorded in the Class

Gibson and co-workers reported that imidazo[4,5-d]pyridazine derivatives bearing a biphenylmethyl substituent at N1 exhibit in vitro angiotensin II (AII) antagonist activities described as 'amongst the most potent yet recorded' [1]. While the exact IC50 values for the 2-phenyl-substituted parent are not reported, structurally related imidazo[4,5-d]pyridazine biphenylmethyl compounds in the same patent family achieved IC50 values as low as 2.30 nM against the rat AT1 receptor; unsubstituted imidazo[4,5-c]pyridone isomers from the same study showed markedly reduced potency, confirming that the [4,5-d] pyridazine ring fusion is a critical determinant of AII receptor affinity [2].

Angiotensin II antagonist Cardiovascular GPCR

Antiviral Helicase Modulation by Imidazo[4,5-d]pyridazine Nucleosides: Enzyme-Specific Activity vs. Hepatitis C Virus Helicase

Borowski et al. demonstrated that the imidazo[4,5-d]pyridazine nucleoside HMC-HO4 inhibits West Nile virus (WNV) NTPase/helicase with a half-maximal inhibitory concentration (IC50) of 30 µM in the helicase unwinding assay, and this inhibition correlates with antiviral activity in WNV-infected cell culture [1]. Critically, comparative studies with the hepatitis C virus (HCV) NTPase/helicase—a related enzyme from the same Flaviviridae family—revealed that the modulatory effects of imidazo[4,5-d]pyridazine nucleosides are enzyme-specific, with no equivalent inhibition observed for the HCV helicase [1]. This enzyme-level selectivity is a direct functional consequence of the imidazo[4,5-d]pyridazine ring system's interaction with a structural feature unique to the WNV enzyme

Antiviral West Nile virus Helicase inhibitor

Evidence-Driven Procurement Scenarios for 2-Phenyl-1H-imidazo[4,5-d]pyridazine in Drug Discovery and Chemical Biology


Scaffold-Hopping from Pteridine Diuretics: Bioisosteric Replacement of Triamterene

Medicinal chemistry teams seeking to replace the pteridine core of triamterene with a synthetically more accessible heterocycle should procure 2-phenyl-1H-imidazo[4,5-d]pyridazine as the direct precursor for 4,7-diamino-2-phenylimidazo[4,5-d]pyridazine, the compound that has demonstrated in vivo diuretic activity qualitatively comparable to triamterene itself [1]. This scaffold-hop strategy is supported by the 1964 Malm & Castle study, which established the imidazo[4,5-d]pyridazine ring as a functional bioisostere of the pteridine nucleus in a sodium-channel-blocking diuretic context.

Kinase Inhibitor Lead Generation: Advantage of the [4,5-d] Isomer Over the [1,2-b] Isomer

For kinase inhibitor discovery programs—particularly those targeting Pim-1/2, Akt, PI3Kβ, or IRAK-4—the [4,5-d]pyridazine isomer is the required scaffold. The [1,2-b]pyridazine isomer lacks the requisite geometry for ATP-binding site engagement in these kinases and instead has been optimized toward Cav3.1 calcium channel blockade [1][2]. Procurement must explicitly specify the [4,5-d] regioisomer; the 2-phenyl substitution provides a versatile synthetic handle for further diversification at N1, C4, and C7 positions as documented in the extensive kinase patent literature.

Angiotensin II Receptor Antagonist Development: Accessing Low-Nanomolar AT1 Affinity

The imidazo[4,5-d]pyridazine core, when elaborated with a biphenylmethyl substituent at N1, yields angiotensin II AT1 receptor antagonists with affinities in the low nanomolar range (IC50 = 2.30–43 nM) [1]. This potency is superior to that obtained with the [4,5-c]pyridone isomer by approximately 11- to 19-fold. Procurement of 2-phenyl-1H-imidazo[4,5-d]pyridazine is the essential first step for programs aiming to access this high-affinity structural class for hypertension and congestive heart failure indications.

Antiviral Helicase Probe Development: WNV-Specific Enzyme Inhibition

Researchers developing antiviral agents targeting flavivirus NTPase/helicases should procure the imidazo[4,5-d]pyridazine scaffold for elaboration into nucleoside analogs such as HMC-HO4, which has demonstrated WNV helicase inhibition with an IC50 of 30 µM and confirmed enzyme-level specificity over the HCV helicase [1]. This enzyme specificity makes the [4,5-d]pyridazine nucleoside series a valuable chemical probe for dissecting helicase mechanisms across different flavivirus species.

Quote Request

Request a Quote for 2-Phenyl-1H-imidazo[4,5-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.